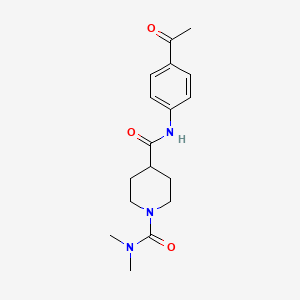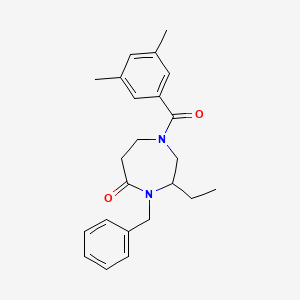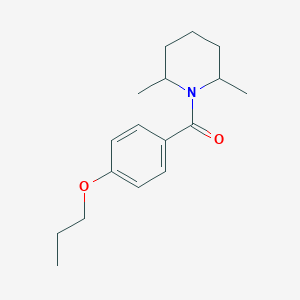
N~4~-(4-acetylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~4~-(4-acetylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide, commonly known as ADPA, is a synthetic compound that belongs to the family of piperidine carboxamides. It has gained significant attention in the scientific community due to its potential therapeutic applications in various fields, including neurology, immunology, and oncology.
作用机制
The exact mechanism of action of ADPA is not fully understood. However, it has been proposed that ADPA exerts its therapeutic effects by modulating various molecular pathways. In neurology, ADPA has been shown to activate the Nrf2/ARE pathway, which plays a critical role in cellular defense against oxidative stress. In immunology, ADPA has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory responses. In oncology, ADPA has been shown to induce apoptosis and inhibit cell proliferation by modulating various signaling pathways.
Biochemical and Physiological Effects
ADPA has been shown to have various biochemical and physiological effects. In neurology, ADPA has been shown to increase the levels of antioxidant enzymes and reduce oxidative stress in the brain. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a critical role in neuronal survival and plasticity. In immunology, ADPA has been shown to reduce the levels of pro-inflammatory cytokines and modulate the immune response. In oncology, ADPA has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
实验室实验的优点和局限性
ADPA has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, there are also some limitations associated with ADPA. For example, its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets. Additionally, the optimal dosage and administration route for ADPA in different therapeutic applications are not yet established.
未来方向
There are several future directions for ADPA research. In neurology, further studies are needed to investigate the neuroprotective effects of ADPA in various animal models of neurodegenerative diseases. In immunology, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory effects of ADPA and to investigate its potential therapeutic applications in autoimmune diseases. In oncology, further studies are needed to investigate the anticancer activity of ADPA in animal models and to evaluate its potential as a chemotherapeutic agent. Additionally, further studies are needed to optimize the synthesis method of ADPA and to investigate its pharmacokinetics and toxicity in vivo.
Conclusion
ADPA is a synthetic compound with potential therapeutic applications in various fields, including neurology, immunology, and oncology. Its mechanism of action is not fully understood, but it has been shown to modulate various molecular pathways and to have various biochemical and physiological effects. Further studies are needed to elucidate its molecular targets and to optimize its therapeutic potential.
合成方法
ADPA is synthesized by reacting 4-acetylphenylhydrazine with dimethyl 1,4-piperidine-2,5-dicarboxylate in the presence of triethylamine. The resulting product is purified by column chromatography to obtain pure ADPA. The synthesis method has been optimized to achieve a high yield of ADPA with high purity.
科学研究应用
ADPA has been extensively studied for its potential therapeutic applications in various fields. In neurology, ADPA has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It has also been shown to improve cognitive function and memory in animal models of age-related cognitive decline. In immunology, ADPA has been shown to have anti-inflammatory effects and to modulate the immune response. In oncology, ADPA has been shown to have anticancer activity against various cancer cell lines.
属性
IUPAC Name |
4-N-(4-acetylphenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-12(21)13-4-6-15(7-5-13)18-16(22)14-8-10-20(11-9-14)17(23)19(2)3/h4-7,14H,8-11H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMPFNYNMJCAAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~4~-(4-acetylphenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(3,4-dimethylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5303938.png)

![2-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5303945.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-N'-(2-methylphenyl)urea](/img/structure/B5303959.png)
![N-cyclopentyl-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5303963.png)
![N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(3-methylisoxazol-5-yl)acetamide](/img/structure/B5303964.png)
![2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5303969.png)

![1-[(1-{[2-(4-fluorophenyl)azetidin-1-yl]carbonyl}cyclopropyl)methyl]-1H-pyrazole](/img/structure/B5303990.png)
![1-[4-(nonyloxy)phenyl]-1-ethanone thiosemicarbazone](/img/structure/B5303996.png)
![4-[7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-4-oxobutanoic acid](/img/structure/B5303997.png)

![ethyl 1-[2-(3-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5304016.png)
![1-allyl-4-[2-(3-chlorophenoxy)butanoyl]piperazine](/img/structure/B5304020.png)